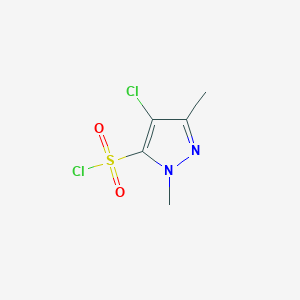

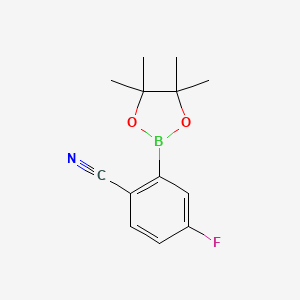

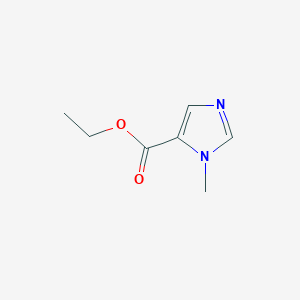

![molecular formula C14H11NO B1358420 4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 460748-08-7](/img/structure/B1358420.png)

4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile

Vue d'ensemble

Description

“4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile” is likely a derivative of biphenyl compounds. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond . They have various applications in the chemical industry, including as intermediates in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of “4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile” would likely consist of a biphenyl core with a hydroxy (-OH) group, a methyl (-CH3) group, and a carbonitrile (-CN) group attached to the phenyl rings . The exact positions of these groups would depend on the specific synthesis pathway.

Chemical Reactions Analysis

Biphenyls and their derivatives can undergo various chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile” can undergo would depend on the positions of the functional groups and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile” would depend on its molecular structure. For example, the presence of the hydroxy, methyl, and carbonitrile groups would likely affect its polarity, solubility, and reactivity .

Applications De Recherche Scientifique

Liquid Crystalline Mixtures

4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile and its derivatives have been used in the study of liquid crystalline mixtures. For example, Shahina et al. (2016) investigated two mixtures containing derivatives of biphenylcarbonitrile for their transition temperatures, optical textures, density, and birefringence. They found that these mixtures exhibit significant polarizability values, which were consistent with both experimental and theoretical methods (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Fluorescent Probes

Han et al. (2021) reported a biphenylcarbonitrile derivative, specifically designed for selective dual mode (fluorimetric and colorimetric) assay of HSO3− ions. This derivative shows good selectivity over other competitive anions and has been utilized for ratiometric fluorescent assay in aqueous systems (Han, Gao, Feng, Wang, & Shuang, 2021).

Electronic Structure Calculations

Villanueva-García et al. (2006) conducted electronic structure calculations on molecules similar to 4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile. They calculated aspect ratios for these molecules using ab initio HF/3-21G//PM3 level of theory, providing insights into their geometric properties in liquid crystal phases (Villanueva-García, Martínez-Richa, & Robles, 2006).

Molecular Docking Analysis

Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives and analyzed their structures using X-ray crystallography. They also conducted in silico molecular docking analysis to assess their drug-likeness, comparing their binding affinities with standard drugs (Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020).

Corrosion Inhibition Studies

Verma et al. (2015) investigated the inhibition effects of phenylthio-3H-pyrrole-4-carbonitriles (which have a structural similarity to 4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile) on mild steel corrosion in HCl. They found that these compounds inhibited corrosion by adsorbing on the metal surface, acting as anodic type inhibitors (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile” would likely involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other compounds, and exploring its potential uses in various industries .

Propriétés

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENYHEMJBYIEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624190 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile | |

CAS RN |

460748-08-7 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

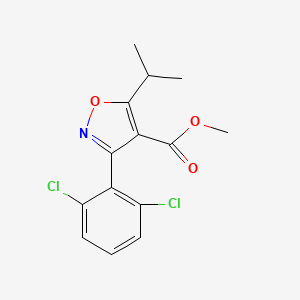

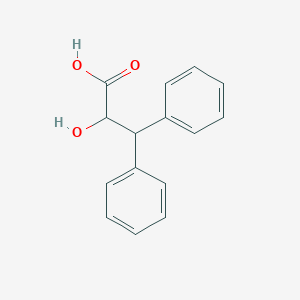

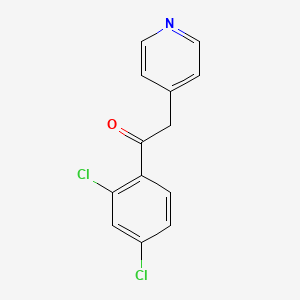

![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)